molecular formula C19H23N3O3 B2647195 {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine CAS No. 892712-64-0

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2647195
CAS No.: 892712-64-0
M. Wt: 341.411
InChI Key: QGQXBKKOPPLRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C19H23N3O3 and a molecular weight of 341.41 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a phenylamine group.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:

Scientific Research Applications

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the phenylamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s activity and downstream effects .

Comparison with Similar Compounds

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine can be compared with other similar compounds, such as:

    {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}methanol: This compound has a similar structure but with a methanol group instead of an amine group.

    {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}acetic acid: This compound features an acetic acid group in place of the amine group.

    {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}ethanol: This compound has an ethanol group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-11-14(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-13H,7-10,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQXBKKOPPLRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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